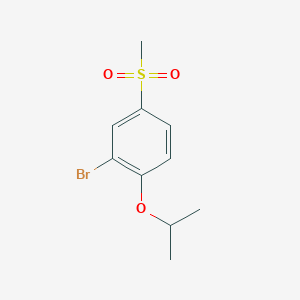
2-Bromo-1-isopropoxy-4-(methylsulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-isopropoxy-4-(methylsulfonyl)benzene is an organic compound with a molecular formula of C10H13BrO3S. It is a brominated aromatic compound that features both isopropoxy and methylsulfonyl functional groups. This compound is used as an intermediate in organic synthesis and has applications in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-isopropoxy-4-(methylsulfonyl)benzene typically involves the bromination of 1-isopropoxy-4-(methylsulfonyl)benzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium or potassium salts of the nucleophile, and the reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Suzuki-Miyaura Coupling: The reaction requires a palladium catalyst, a base such as potassium carbonate, and an inert atmosphere (e.g., nitrogen or argon).
Major Products:
Scientific Research Applications
2-Bromo-1-isopropoxy-4-(methylsulfonyl)benzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of functionalized materials and polymers with specific properties.
Medicinal Chemistry: It serves as a building block in the synthesis of biologically active compounds and potential drug candidates.
Chemical Biology: The compound is used in the study of biochemical pathways and the development of chemical probes for biological research.
Mechanism of Action
The mechanism of action of 2-Bromo-1-isopropoxy-4-(methylsulfonyl)benzene depends on the specific chemical reaction it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the electrophilic carbon atom. In Suzuki-Miyaura coupling reactions, the compound undergoes oxidative addition with the palladium catalyst, followed by transmetalation and reductive elimination to form the biaryl product .
Comparison with Similar Compounds
1-Bromo-2-isopropoxy-4-methylbenzene: This compound is similar in structure but lacks the methylsulfonyl group, which affects its reactivity and applications.
4-Bromophenyl methyl sulfone: This compound has a similar brominated aromatic structure but differs in the position and type of substituents, leading to different chemical properties and reactivity.
Uniqueness: 2-Bromo-1-isopropoxy-4-(methylsulfonyl)benzene is unique due to the presence of both isopropoxy and methylsulfonyl groups, which provide specific reactivity patterns and make it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C10H13BrO3S |
|---|---|
Molecular Weight |
293.18 g/mol |
IUPAC Name |
2-bromo-4-methylsulfonyl-1-propan-2-yloxybenzene |
InChI |
InChI=1S/C10H13BrO3S/c1-7(2)14-10-5-4-8(6-9(10)11)15(3,12)13/h4-7H,1-3H3 |
InChI Key |
HXOOCIOJBZRGAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)S(=O)(=O)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![6,9-Dimethyl-3-methylidene-3a,4,5,7,9a,9b-hexahydroazuleno[4,5-b]furan-2-one](/img/structure/B14029236.png)

![Potassium (3-oxabicyclo[3.1.0]hexan-1-YL)trifluoroborate](/img/structure/B14029241.png)



![tert-butyl N-[2-(6H-benzo[c][1]benzazocin-5-yl)-2-oxoethyl]carbamate](/img/structure/B14029263.png)
